Oxo{tris[(~2~H_5_)phenyl]}-lambda~5~-phosphane
Overview
Description
Oxo{tris[(~2~H_5_)phenyl]}-lambda~5~-phosphane is a useful research compound. Its molecular formula is C18H15OP and its molecular weight is 293.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Supramolecular Structures
- The compound forms strong hydrogen bonds in the solid state, leading to the generation of interpenetrating networks. This property is useful in the design of supramolecular architectures and materials (Reis et al., 2007).
Phosphorus Chemistry
- It acts as a key component in the synthesis of complex phosphorus-containing compounds, such as diphosphaallenes, which are significant in studying the behavior and applications of phosphorus atoms in various chemical contexts (Şeptelean et al., 2006).
Crystal Structure and Chirality
- The compound's crystal structure and chirality have been studied, providing insights into the molecular architecture of water-soluble sulfonated phosphane with propeller chirality. Such studies are crucial in the field of crystallography and material science (Bényei et al., 2007).
Fire Retardants
- It's used in the synthesis of phosphorus-nitrogen containing compounds, which are added to poly(butylene terephthalate) to increase its fire resistance. This application is significant in the development of safer, fire-resistant materials (Levchik et al., 2000).
Electrochemistry
- Studies have shown its role in electrochemical reactions, especially in the formation of phosphoniumyl cation radicals. This application is relevant in the field of electrochemistry and the development of new electrochemical processes (Chalier et al., 1996).
Photophysics and Electroluminescence
- The compound's derivatives have been investigated for their excited-state luminescence properties. This research is important for developing new materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) (Yang et al., 2010).
Catalysis
- It is used in catalysis, specifically in cross-coupling reactions. Understanding the role of such compounds in catalytic processes is crucial for developing more efficient and sustainable chemical reactions (Marques & Burke, 2016).
Transition-Metal Complexes
- Studies have shown its potential in forming air-stable and catalytically active phosphinous acid transition-metal complexes, which are efficient catalysts for cross-coupling reactions. This is a significant contribution to the field of organometallic chemistry and catalysis (Kurscheid et al., 2012).
Properties
IUPAC Name |
1-bis(2,3,4,5,6-pentadeuteriophenyl)phosphoryl-2,3,4,5,6-pentadeuteriobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15OP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQMHBFVRAXMOP-KLHTYYPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])P(=O)(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745745 | |
Record name | Oxo{tris[(~2~H_5_)phenyl]}-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54964-93-1 | |
Record name | Oxo{tris[(~2~H_5_)phenyl]}-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 54964-93-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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